molecular formula C13H17ClN4O B11792700 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B11792700
M. Wt: 280.75 g/mol
InChI Key: NEEWFBNWXOURJU-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine is a useful research compound. Its molecular formula is C13H17ClN4O and its molecular weight is 280.75 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine is a complex chemical compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17ClN4OC_{13}H_{17}ClN_{4}O and a molecular weight of 280.75 g/mol. Its structure features a chlorinated pyrimidine core substituted with a pyrazolyl moiety and a methoxyethyl group, which may enhance its solubility and biological interactions .

Structural Characteristics

  • Chloro Group : Positioned at the 4-position, it can undergo nucleophilic substitution reactions.
  • Pyrazole Ring : Located at the 6-position, it may participate in electrophilic aromatic substitution.
  • Methoxyethyl Substituent : Enhances solubility and potentially influences biological target interactions.

Antitubercular Properties

Research indicates that compounds similar to this compound exhibit significant antitubercular activity. The unique arrangement of nitrogen atoms in the pyrazolyl and pyrimidine rings contributes to iron-chelating properties, crucial for their mechanism against pathogens like Mycobacterium tuberculosis .

Anticancer Potential

The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests potential applications in cancer therapy. Studies have shown that related compounds can effectively inhibit CDK2/cyclin A2 complexes, leading to anti-proliferative effects on various cancer cell lines .

The interaction with key enzymes involved in cell cycle regulation positions this compound as a candidate for further investigation in oncology. Its iron-chelating properties may also impact microbial growth by depriving pathogens of essential nutrients .

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the exploration of various substituents on the pyrazole and pyrimidine rings. This facilitates structure-activity relationship (SAR) studies aimed at optimizing biological activity .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological activities of this compound:

Compound NameStructure FeaturesBiological Activity
4-Chloro-6-(1-methyl-3-pyrazolyl)-pyrimidineSimilar core structure; different substituentsAntitubercular activity
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl) pyrimidineVarying alkyl groups; retains chloro and pyrazolePotential anticancer properties
Pyrazolo[3,4-d]pyrimidinesContains fused rings; broader biological activity spectrumInhibitors of cyclin-dependent kinases

This table illustrates how the combination of functional groups in this compound may confer distinct biological activities not observed in other derivatives.

Case Studies and Research Findings

Recent studies have assessed the biological activity of similar compounds through various assays:

  • Antitumoral Screening : Compounds derived from pyrazole derivatives were tested against multiple cancer cell lines, demonstrating significant anti-proliferative effects .
  • Mechanism Studies : Research indicated that structural variations could tune biological properties towards specific antiviral or antitumoral activities by inhibiting tubulin polymerization or affecting cell cycle dynamics .

Scientific Research Applications

The biological applications of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine are diverse:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. This suggests potential efficacy in treating bacterial infections.

Anticancer Properties

Studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For instance, docking studies indicate that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The presence of chlorine and sulfur atoms in the structure may enhance binding affinity to target proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. This includes potential inhibition of kinases or other enzymes critical for cell signaling and proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have documented the applications of this compound:

  • Antitubercular Activity : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structures similar to our target compound.
  • Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.
  • Synthesis Optimization : Recent work has focused on optimizing the synthesis of derivatives to enhance yield and reduce environmental impact, showcasing advancements in green chemistry approaches .

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

4-chloro-6-(2-ethyl-5-methylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C13H17ClN4O/c1-5-18-11(6-8(2)17-18)10-7-12(14)16-13(15-10)9(3)19-4/h6-7,9H,5H2,1-4H3

InChI Key

NEEWFBNWXOURJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=CC(=NC(=N2)C(C)OC)Cl

Origin of Product

United States

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